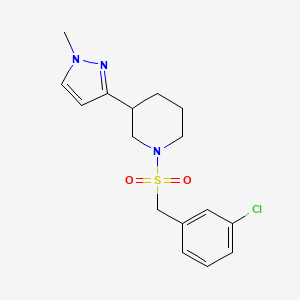

1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[(3-chlorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S/c1-19-9-7-16(18-19)14-5-3-8-20(11-14)23(21,22)12-13-4-2-6-15(17)10-13/h2,4,6-7,9-10,14H,3,5,8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYUGABKNLDJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring substituted with a 3-chlorobenzyl sulfonyl group and a 1-methyl-1H-pyrazol-3-yl moiety, contribute to its diverse biological activities. The compound's molecular formula is C17H20ClN3O2S, and it has a molecular weight of 357.87 g/mol .

Pharmacological Profile

The biological activity of this compound has been investigated through various studies, revealing its potential as a therapeutic agent. Key areas of research include:

- Antimicrobial Activity : Research has shown that derivatives of pyrazole, including those similar to this compound, exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in disease processes. Specifically, it has shown activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

The mechanism of action for this compound involves interaction with various biological targets:

- Binding Affinity : Interaction studies indicate that the compound binds to specific molecular targets, modulating their activity and potentially leading to therapeutic effects .

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties through similar mechanisms .

Comparative Analysis

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-(pyridin-3-yl)pyrimidin-2-yl)aniline | Contains a piperidine ring and pyrimidine moiety | Anticancer activity |

| N-(4-methylphenyl)-N'-(pyridin-2-yl)urea | Urea derivative with similar aromatic features | Antidiabetic properties |

| 5-(4-chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl substitution | Anti-inflammatory effects |

The unique combination of the sulfonamide functionality and specific pyrazole substitution in this compound distinguishes it from these compounds, indicating its potential for diverse biological activity .

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

- Antimicrobial Studies : In vitro evaluations showed that certain pyrazole derivatives significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

- Cytotoxicity Assessments : In tests involving human cancer cell lines (e.g., HCT-116), compounds related to the target compound demonstrated cytotoxic effects by inducing apoptosis and modulating gene expression related to cell survival .

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block in the synthesis of more complex molecules. Its sulfonyl group can participate in various organic reactions, making it useful for creating derivatives with enhanced properties.

Reagent in Organic Reactions

- It is utilized as a reagent in several organic reactions, including nucleophilic substitutions and oxidation processes. The presence of the sulfonyl group allows for selective reactions, facilitating the development of new compounds with desired functionalities.

Biological Applications

Pharmacological Research

- 1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit enzyme inhibition and receptor binding activities, which are crucial for drug discovery and development.

Antimicrobial Activity

- Research indicates that compounds similar to this compound show moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is particularly noted for its antibacterial effects.

Enzyme Inhibition

- The compound has demonstrated significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Medical Applications

Therapeutic Potential

- Preliminary studies indicate that this compound may possess anti-inflammatory, analgesic, and anticancer properties. Its mechanism of action involves modulating enzyme activity and influencing cellular pathways related to inflammation and cancer progression .

Case Studies

- Anticancer Mechanism : Investigations have shown that this compound induces apoptosis in cancer cells, evidenced by increased caspase activity .

- Safety Profile : Toxicity assessments reveal that the compound exhibits a favorable safety profile in animal models, with no acute toxicity observed at doses up to 2000 mg/kg .

Industrial Applications

Material Development

- In industrial settings, this compound may be explored for developing new materials or as a catalyst in chemical processes. Its unique functional groups can enhance the properties of materials used in pharmaceuticals and other applications.

常见问题

Q. What are the recommended synthetic routes for 1-((3-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine intermediate. For example, a chlorobenzyl sulfonyl chloride can react with a 3-(1-methylpyrazol-3-yl)piperidine precursor under basic conditions (e.g., using triethylamine in dichloromethane). Similar sulfonylation protocols are described for structurally related piperidine derivatives in industrial synthesis workflows . Optimization may require controlling reaction temperature (0–25°C) and monitoring via TLC or LC-MS. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can the compound’s purity and identity be validated during synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC/LC-MS to assess purity (>95% by area normalization).

- NMR (1H/13C) to confirm structural integrity, focusing on characteristic peaks (e.g., sulfonyl group at ~3.5–4.0 ppm in 1H NMR, pyrazole ring protons at ~6.5–7.5 ppm).

- Elemental analysis or high-resolution mass spectrometry (HRMS) to verify molecular formula.

Refer to safety protocols in for handling halogenated intermediates .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) in a fume hood due to potential respiratory and dermal hazards from chlorinated benzyl groups.

- Store in airtight containers at 2–8°C, away from oxidizing agents (per safety guidelines in and ) .

- Dispose of waste via certified hazardous waste services compliant with local regulations .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures).

- Collect diffraction data using a synchrotron or in-house diffractometer.

- Use SHELXL () for structure refinement: input initial coordinates from similar piperidine-sulfonyl structures (e.g., pyrazole derivatives in ), refine thermal parameters, and validate using R-factors (<5% for high-resolution data). For chiral centers, check Flack parameter convergence .

Q. How to address contradictions in biological activity data across different assays?

- Methodological Answer :

- Perform dose-response curves (e.g., IC50 assays) in triplicate to confirm potency.

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Compare with structurally analogous compounds (e.g., fluorobenzyl or trifluoromethyl pyrazole derivatives in and ) to identify SAR trends. If discrepancies persist, assess solubility (e.g., via nephelometry) or metabolic stability (e.g., liver microsome assays) .

Q. What computational strategies can predict the compound’s binding mode to a target protein?

- Methodological Answer :

- Generate a 3D structure using DFT-optimized geometry (software: Gaussian, ORCA).

- Perform molecular docking (AutoDock Vina, Glide) against the target’s crystal structure (PDB). Prioritize docking poses with the sulfonyl group forming hydrogen bonds to catalytic residues.

- Validate via molecular dynamics simulations (MD) (GROMACS, AMBER) to assess binding stability over 100+ ns trajectories. Cross-reference with experimental SAR data (e.g., pyrazole substitutions in ) .

Q. How to troubleshoot low yields in sulfonylation reactions during scale-up?

- Methodological Answer :

- Mechanistic analysis : Confirm stoichiometry (1:1 molar ratio of piperidine and sulfonyl chloride) and monitor side reactions (e.g., hydrolysis of sulfonyl chloride).

- Process optimization : Use Schlenk-line techniques to exclude moisture, or switch to a polar aprotic solvent (DMF, THF) with catalytic DMAP.

- In-situ IR spectroscopy can track sulfonyl chloride consumption. For large-scale reactions, consider flow chemistry to enhance mixing and heat transfer .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Re-validate computational parameters (e.g., protonation states at physiological pH, solvation models).

- Perform alchemical free-energy calculations (e.g., FEP+) to quantify binding energy differences.

- Experimentally test enantiopure samples (if chiral) to rule out racemization artifacts. Cross-check with crystallographic data () .

Q. Why does the compound exhibit variable stability in different buffer systems?

- Methodological Answer :

- Conduct forced degradation studies : Expose to acidic (pH 3), basic (pH 10), and oxidative (H2O2) conditions. Analyze degradation products via LC-MS.

- Stabilize with antioxidants (e.g., BHT) if oxidation is observed. Buffers like PBS (pH 7.4) with 0.01% BSA are often optimal for sulfonamide stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。